molecular formula C19H22ClN B1662150 Protriptyline hydrochloride CAS No. 1225-55-4

Protriptyline hydrochloride

Cat. No.: B1662150
CAS No.: 1225-55-4
M. Wt: 299.8 g/mol
InChI Key: OGQDIIKRQRZXJH-UHFFFAOYSA-N
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Description

Protriptyline hydrochloride is a tricyclic antidepressant, specifically a secondary amine, indicated for the treatment of depression and attention-deficit hyperactivity disorder (ADHD). Unlike most tricyclic antidepressants, this compound tends to be energizing rather than sedating and is sometimes used for narcolepsy to achieve a wakefulness-promoting effect .

Scientific Research Applications

Protriptyline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Protriptyline hydrochloride is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA) that primarily targets the reuptake of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition results in an increased concentration in the synaptic cleft, enhancing their overall effect .

Mode of Action

Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT), thereby increasing their concentration in the synaptic cleft . This leads to an enhanced stimulation of post-synaptic receptors, exerting a positive effect on mood . In addition, TCAs like protriptyline down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by protriptyline involves the serotonin and norepinephrine neurotransmission systems . By inhibiting the reuptake of these neurotransmitters, protriptyline increases their synaptic concentration, leading to an overall increase in serotonergic neurotransmission . This is thought to contribute to the antidepressant effects of TCAs .

Pharmacokinetics

Protriptyline is well absorbed, with a bioavailability of 77-93% . It is extensively metabolized in the liver, and its elimination half-life ranges from 54 to 92 hours . About 50% of the drug is excreted in the urine . These pharmacokinetic properties impact the drug’s bioavailability and determine the dosing regimen.

Result of Action

The molecular and cellular effects of protriptyline’s action primarily involve an increase in the synaptic concentration of serotonin and norepinephrine . This results in enhanced mood and arousal in depressed individuals .

Action Environment

The action, efficacy, and stability of protriptyline can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the stomach. Its distribution can be influenced by the patient’s body composition and the presence of certain diseases. The metabolism of protriptyline can be affected by the patient’s liver function and the presence of other drugs that may induce or inhibit its metabolizing enzymes. Finally, its excretion can be influenced by kidney function .

Safety and Hazards

Protriptyline hydrochloride can cause mild pupillary dilation, which in susceptible individuals, can lead to an episode of angle-closure glaucoma . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Protriptyline hydrochloride interacts with various enzymes and proteins in the body. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that it prevents these neurotransmitters from being reabsorbed into the nerve cells in the brain, which helps prolong the mood-lightening effect of any released serotonin and norepinephrine .

Cellular Effects

This compound has several effects on cells. In non-depressed individuals, it does not affect mood or arousal, but may cause sedation . In depressed individuals, this compound exerts a positive effect on mood . It also blocks histamine H1 receptors, alpha 1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It decreases the reuptake of norepinephrine and serotonin (5-HT), thereby increasing their concentration in the synaptic cleft . This leads to an overall increase in serotonergic neurotransmission, which is thought to be responsible for its antidepressant effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Metabolic studies indicate that this compound is well absorbed from the gastrointestinal tract and is rapidly sequestered in tissues . Relatively low plasma levels are found after administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver and excreted in the urine . About 50% of the total drug administered is reported to undergo cumulative urinary excretion .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract and is rapidly distributed in various tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: Protriptyline hydrochloride is synthesized through a series of chemical reactions involving the formation of a dibenzocycloheptene structure. The synthesis typically involves the alkylation of dibenzocycloheptadiene with an appropriate alkyl halide, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Protriptyline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Protriptyline hydrochloride’s unique properties and diverse applications make it a valuable compound in both scientific research and clinical practice.

Properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQDIIKRQRZXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

438-60-8 (Parent)
Record name Protriptyline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554
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DSSTOX Substance ID

DTXSID8046951
Record name Protriptyline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1225-55-4
Record name Protriptyline hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protriptyline hydrochloride [USAN:USP]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protriptyline hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759297
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Record name Protriptyline hydrochloride
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Record name Protriptyline hydrochloride
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Record name Protriptyline hydrochloride
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Record name PROTRIPTYLINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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